molecular formula C17H21Cl2NO4 B13391036 Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline

Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline

Cat. No.: B13391036
M. Wt: 374.3 g/mol
InChI Key: OSYGWQSBSONFKO-UHFFFAOYSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dichlorobenzyl substituent. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group and dichlorobenzyl substituent can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,6-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the dichlorobenzyl group, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds. The presence of two chlorine atoms in the 2 and 4 positions of the benzyl group can enhance its electron-withdrawing effects, influencing the compound’s overall properties.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO4/c1-17(2,3)24-16(23)20-9-10(7-14(20)15(21)22)6-11-4-5-12(18)8-13(11)19/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGWQSBSONFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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